![molecular formula C19H15NO3 B2480579 (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide CAS No. 924821-72-7](/img/structure/B2480579.png)
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
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Description
This compound is a chromene derivative characterized by a specific structure that integrates both a chromen-6-yl and a 4-methylphenyl group. Chromene derivatives are known for their diverse pharmacological activities and have been the subject of various chemical and structural analyses to understand their properties and potential applications.
Synthesis Analysis
The synthesis of chromene derivatives involves several key steps, including the formation of the chromene ring itself and subsequent functionalization. In general, chromene synthesis can be achieved through strategies such as cycloaddition reactions, and functional group transformations. A specific example includes the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents, leading to the synthesis of novel chromone-based phosphonates and phosphorus heterocycles (Ali & Hassan, 2017).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are essential tools for analyzing the molecular structure of chromene derivatives. These techniques provide insights into the conformation, stereochemistry, and electronic structure of the compound. For example, studies on related chromene compounds have revealed anti-rotamer conformations about the C-N bond and detailed the positioning of amide and pyran ring oxygen atoms (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives engage in various chemical reactions, reflecting their rich chemistry. Reactions include cycloadditions, nucleophilic substitutions, and the formation of phosphorus-containing heterocycles, demonstrating the compound's versatility in chemical synthesis and modification (Ali & Hassan, 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are influenced by their specific molecular configurations. For instance, the crystal structure analysis provides insights into the compound's stability and solubility characteristics, which are crucial for its potential applications (Reis et al., 2013).
Scientific Research Applications
Microwave-Assisted Synthesis & Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) utilized microwave irradiation for the synthesis of various compounds related to (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide. This environmentally friendly method led to a significant increase in reaction rates and better yields. The synthesized compounds were evaluated for their antimicrobial properties, showing considerable antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Synthesis of Heterocyclic Compounds
Vetyugova et al. (2018) investigated the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates, closely related to the compound , with S-methylisothiosemicarbazide hydroiodide. This reaction led to the formation of several heterocyclic compounds, offering insights into the chemical behavior and potential applications of this compound in synthesizing diverse heterocyclic structures (Vetyugova et al., 2018).
Plant Growth Promoting Effects
Hassan et al. (2020) synthesized novel quinolinyl chalcones utilizing a precursor closely related to this compound. These compounds were evaluated for their effects on the growth of selected crops, such as Hibiscus, Mint, and Basil, suggesting potential agricultural applications of similar compounds (Hassan et al., 2020).
Antinociceptive Activity
A study by Shipilovskikh et al. (2020) explored the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, a category of compounds structurally related to this compound, indicating potential medicinal applications in pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13-2-4-14(5-3-13)6-10-18(21)20-16-8-9-17-15(12-16)7-11-19(22)23-17/h2-12H,1H3,(H,20,21)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOZSYVXPWJPA-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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